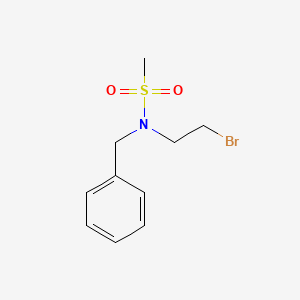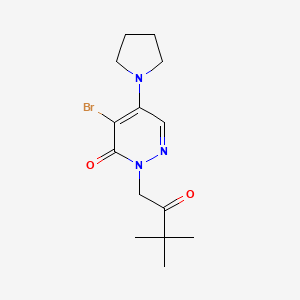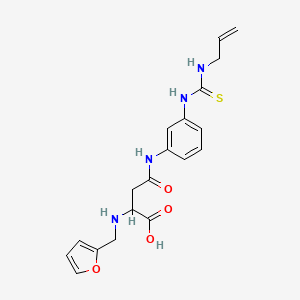
N-benzyl-N-(2-bromoethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(2-bromoethyl)methanesulfonamide is a chemical compound with the CAS Number: 132552-89-7 . It has a molecular weight of 292.2 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14BrNO2S/c1-15(13,14)12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 . This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Organic Synthesis and Catalysis
Methanesulfonic acid and its derivatives, including N-benzyl-N-(2-bromoethyl)methanesulfonamide, play crucial roles in organic synthesis. For instance, methanesulfonic acid has been utilized as an effective catalyst in the one-pot synthesis of 2-substituted benzoxazoles, demonstrating compatibility with a wide range of substituents and offering excellent yields (Kumar, Rudrawar, & Chakraborti, 2008). Additionally, a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides has been reported, showcasing a method that avoids genotoxic impurities, with applications extending to the synthesis of complex molecules like dofetilide (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Environmental Applications
Methanesulfonamides and related chemicals have also found applications in environmental chemistry. For example, methanesulfonic acid/SiO2 has been used as an efficient catalyst for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, showcasing a method that benefits from simplicity, availability of materials, and environmental friendliness (Sharghi & Asemani, 2009). Moreover, the synthesis and characterization of new sulfonamide derivatives and their metal complexes have been explored for their antibacterial activities, indicating potential applications in medical and environmental fields (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Material Science and Energy
In the realm of material science and energy, methanesulfonamides are part of research focused on methane hydrate formation, stability, and storage capacity, which is vital for energy applications. Studies have investigated the effects of surfactants on methane hydrate, revealing insights into enhancing formation rates and stability, crucial for methane storage and transport (Ganji, Manteghian, Zadeh, Omidkhah, & Mofrad, 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively . Various precautionary measures are recommended when handling this compound .
properties
IUPAC Name |
N-benzyl-N-(2-bromoethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-15(13,14)12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRCMBOKRHEXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCBr)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)


![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2716469.png)


![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2716473.png)


![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
